Rimegepant (CAS 1289023-67-1), also known as BMS-927711 or BHV-3000, is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for both the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults. It belongs to the 'gepant' class of oral CGRP receptor antagonists, which includes ubrogepant, atogepant, and zavegepant.
Molecular FormulaC28H28F2N6O3
Molecular Weight534.6 g/mol
CAS No.1289023-67-1
Cat. No.B610484
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Rimegepant (CAS 1289023-67-1) for Migraine Research: Pharmacological and Clinical Profile
Rimegepant (CAS 1289023-67-1), also known as BMS-927711 or BHV-3000, is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for both the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults [1]. It belongs to the 'gepant' class of oral CGRP receptor antagonists, which includes ubrogepant, atogepant, and zavegepant. Rimegepant demonstrates high affinity for the human CGRP receptor with a Ki value of 0.027 nM and offers a distinct dual-indication approval profile not shared by all gepants [2]. Its pharmacokinetic profile features an 11-hour half-life and oral bioavailability of approximately 64%, supporting its use in both acute and preventive treatment paradigms [3].
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CGRP receptor antagonism for pathway and migraine model studies
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Supports investigation of both acute and preventive migraine paradigms in a single compound
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Oral bioavailability profile compatible with in vivo dosing research models
[1] Blair HA. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine. CNS Drugs. 2023 Mar;37(3):255-265. View Source
[2] Jakubowska B, Sowa-Kućma M. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
[3] Legemiddelhandboka. L6.2.7 Rimegepant. Updated 2024 Oct 21. View Source
Why Rimegepant (CAS 1289023-67-1) Cannot Be Readily Substituted with Other Gepants or CGRP-Targeted Agents
The 'gepant' class of CGRP receptor antagonists is heterogeneous with respect to approved indications, pharmacokinetic properties, and real-world safety signals, making simple substitution scientifically unsound. For instance, atogepant is approved solely for migraine prevention, while ubrogepant is approved only for acute treatment; only rimegepant holds dual approval for both indications, reflecting a unique clinical development and evidence base [1]. Furthermore, gepants exhibit divergent tissue selectivity profiles: rimegepant demonstrates >1 log unit greater potency in human middle meningeal arteries (HMMAs) compared to human coronary arteries (HCAs), a pattern shared with atogepant but distinct from ubrogepant, which shows similar potency across both vascular beds [2]. Additionally, post-marketing pharmacovigilance data reveal agent-specific adverse event signals, such as 'feeling abnormal' for rimegepant versus 'constipation' for atogepant, indicating that tolerability profiles are not interchangeable across the class [3]. These quantitative differences underscore the necessity of compound-specific selection.
Indication context
Only rimegepant holds dual approval for acute and preventive migraine research; atogepant and ubrogepant address single paradigms, limiting direct protocol interchangeability.
Vascular selectivity
Tissue-specific CGRP potency profiles differ across gepants; rimegepant’s >1 log unit shift between meningeal and coronary arteries may not be replicated with ubrogepant.
Tolerability endpoints
Real-world pharmacovigilance signals vary by agent; tolerability endpoint profiles such as feeling abnormal (rimegepant) do not transfer to atogepant or ubrogepant.
[1] Jakubowska B, Sowa-Kućma M. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
[2] de Vries T, et al. Blocking the CGRP Receptor: Differences across Human Vascular Beds. Pharmaceuticals. 2023;16(8):1075. View Source
Quantitative Differentiation of Rimegepant (CAS 1289023-67-1) from Comparator Gepants and CGRP-Targeted Therapies
Rimegepant Dual Indication Approval Versus Single-Indication Gepants
Rimegepant is the only oral small-molecule CGRP receptor antagonist approved for both acute and preventive treatment of migraine [1]. In contrast, atogepant is approved solely for prevention, and ubrogepant is approved solely for acute treatment [1].
Supports dual acute and preventive migraine research paradigm.
Regulatory-based evidence; model-specific applicability to be verified.
MigraineClinical Trial DesignRegulatory Approval
Evidence Dimension
Regulatory Approval Indications
Target Compound Data
Approved for acute and preventive treatment
Comparator Or Baseline
Ubrogepant: acute only; Atogepant: prevention only
Quantified Difference
Qualitative difference in approved indications
Conditions
FDA and EMA regulatory review
Why This Matters
This dual indication directly impacts procurement and clinical study design, as rimegepant is the only gepant that can be investigated or procured for both acute and preventive migraine paradigms in a single compound.
MigraineClinical Trial DesignRegulatory Approval
[1] Jakubowska B, Sowa-Kućma M. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
Rimegepant Vascular Bed Selectivity Versus Ubrogepant
In isolated human tissue assays, rimegepant exhibited >1 log unit greater potency in human middle meningeal arteries (HMMAs) compared to human coronary arteries (HCAs) [1]. This contrasts with ubrogepant, which showed a similar potency (less than 1 log difference) across both vascular beds [1].
Vascular Bed SelectivityHead-to-head
Rimegepant: >1 log unit more potent in HMMAs vs HCAs. Ubrogepant: similar potency across both beds.
Differential tissue response may inform cardiovascular endpoint monitoring in research.
Isolated human tissue assays; research model translation requires validation.
Vascular PharmacologyReceptor BindingSafety
Evidence Dimension
Potency difference between HMMAs and HCAs
Target Compound Data
>1 log unit more potent in HMMAs vs HCAs
Comparator Or Baseline
Ubrogepant: <1 log unit difference
Quantified Difference
Difference in log potency shift
Conditions
Isolated human coronary arteries (HCAs) and human middle meningeal arteries (HMMAs); Schild plot analysis
Why This Matters
This differential vascular bed selectivity may inform safety considerations in research models, particularly regarding potential cardiovascular effects, which is a critical parameter in migraine drug development.
Vascular PharmacologyReceptor BindingSafety
[1] de Vries T, et al. Blocking the CGRP Receptor: Differences across Human Vascular Beds. Pharmaceuticals. 2023;16(8):1075. View Source
Rimegepant Half-Life Enabling Less Frequent Dosing Versus Ubrogepant
Rimegepant has an elimination half-life of approximately 11 hours [1], which is substantially longer than the 5-7 hour half-life of ubrogepant [2].
Elimination Half-LifeCross-study
Rimegepant ~11 h; Ubrogepant 5–7 h.
Longer half-life may support less frequent dosing in preclinical PK model design.
Healthy subject data; animal model extrapolation requires review.
Healthy human subjects following oral administration
Why This Matters
The longer half-life of rimegepant supports its approved once-daily acute dosing and every-other-day preventive dosing, which differs from ubrogepant's option for a second dose within 24 hours, influencing both clinical study design and patient adherence models.
[1] Legemiddelhandboka. L6.2.7 Rimegepant. Updated 2024 Oct 21. View Source
[2] ScienceDirect. Rimegepant - an overview. 2022. View Source
Rimegepant Real-World Adverse Event Signal Distinct from Atogepant and Ubrogepant
Analysis of the FDA Adverse Event Reporting System (FAERS) database identified distinct drug-specific adverse event signals for gepants [1]. Rimegepant was uniquely associated with a robust signal for 'feeling abnormal' (ROR025 = 6.46; IC025 = 2.59), whereas atogepant was linked to 'constipation' (ROR025 = 19.99; IC025 = 4.10) and ubrogepant to 'fatigue' (ROR025 = 1.88; IC025 = 0.84) [1].
FAERS database, January 2020 - December 2024, 13,859 reports analyzed
Why This Matters
These distinct real-world tolerability profiles are essential for informed compound selection in clinical research and for anticipating potential confounding factors in studies involving patient-reported outcomes.
Rimegepant Preventive Efficacy Compared to Atogepant via Indirect Comparison
A matching-adjusted indirect comparison (MAIC) evaluated the preventive efficacy of atogepant 60 mg once daily versus rimegepant 75 mg once every other day [1]. The analysis demonstrated that atogepant 60 mg provided a significantly greater reduction in mean monthly migraine days (MMDs) compared with rimegepant [1].
Preventive Efficacy (MAIC)Cross-study
Atogepant 60 mg demonstrated significantly greater MMD reduction vs rimegepant 75 mg in indirect comparison.
Reported greater MMD reduction for atogepant; supports preventive-model endpoint review.
MAIC of phase III data; direct comparative studies are lacking.
Matching-adjusted indirect comparison (MAIC) of phase III trial data
Why This Matters
This quantitative comparison clarifies the relative efficacy of rimegepant in a preventive setting, enabling researchers to appropriately power studies or select comparators based on expected effect sizes for migraine prevention trials.
[1] Comparative efficacy, quality of life, safety, and tolerability of atogepant and rimegepant in migraine prevention: A matching-adjusted indirect comparison analysis. View Source
Rimegepant Composite Clinical Value Score Versus All CGRP-Targeted Therapies
A 2025 health technology assessment (HTA) systematically evaluated eight CGRP-targeted therapies (four gepants and four monoclonal antibodies) across safety, efficacy, economy, and pharmacological properties [1]. Rimegepant achieved the highest overall composite score of 84.5 points, surpassing atogepant (72.64 points), ubrogepant (70.37 points), and zavegepant (56.44 points) [1].
Rimegepant score 11.86-28.06 points higher than other gepants
Conditions
Evidence-based HTA using modified Chinese drug evaluation guidelines
Why This Matters
This multi-criteria decision analysis provides a quantitative, evidence-based ranking for procurement decisions, suggesting rimegepant may offer superior overall value in health system formulary evaluations and research prioritization.
Health Technology AssessmentComparative EffectivenessValue-Based Procurement
[1] Li M, Huang S, et al. Health Technology Assessment: Evaluation of 8 CGRP-Targeted Therapy Drugs for the Treatment of Migraine. Drug Des Devel Ther. 2025 Feb 19;19:1231. View Source
Optimal Research and Procurement Scenarios for Rimegepant (CAS 1289023-67-1)
Investigational Studies Requiring a Single Agent for Both Acute and Preventive Migraine Paradigms
Rimegepant's unique dual FDA and EMA approval for both acute and preventive migraine treatment [4] makes it the preferred compound for research protocols evaluating combined acute and preventive strategies, or for studies designed to simplify drug logistics by using a single agent for multiple migraine intervention arms. This is not feasible with ubrogepant or atogepant, which are limited to single indications.
Pharmacovigilance and Real-World Evidence Studies Profiling Gepant-Specific Adverse Events
For real-world data analyses or post-marketing safety studies, rimegepant serves as a critical comparator due to its distinct adverse event signal profile. Its primary signal for 'feeling abnormal' (ROR025 = 6.46) [4] is quantitatively different from the constipation signal of atogepant and fatigue signal of ubrogepant, enabling precise differentiation in drug safety research and comparative tolerability assessments.
Health Technology Assessment and Formulary Decision-Making Requiring Multi-Criteria Value Ranking
When performing HTA or value-based formulary evaluations for migraine therapeutics, rimegepant's leading composite score of 84.5 points [4] provides a robust, quantitative justification for its prioritization. This evidence supports procurement decisions where comprehensive clinical value, balancing efficacy, safety, and pharmacoeconomic considerations, is paramount.
Rimegepant is a suitable candidate for research investigating differential CGRP receptor blockade across vascular beds. Its documented >1 log unit higher potency in human middle meningeal arteries compared to coronary arteries [4] contrasts with ubrogepant's similar potency across tissues, making rimegepant a valuable tool for dissecting tissue-specific pharmacology and its implications for safety and efficacy.
Application
Selection Property
Validation Focus
Migraine model studies exploring acute and preventive paradigms
Dual-indication research context
Endpoint response in both acute and preventive models
Real-world data research on tolerability endpoints
Compound-specific tolerability endpoint signal
Distinct pharmacovigilance signal profiling
Health technology assessment research
Multi-criteria composite ranking
Comparative value assessment in research context
Tissue-specific CGRP receptor pharmacology research
Differential vascular tissue selectivity
Potency shift across vascular beds in research models
[1] Jakubowska B, Sowa-Kućma M. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
[3] Li M, Huang S, et al. Health Technology Assessment: Evaluation of 8 CGRP-Targeted Therapy Drugs for the Treatment of Migraine. Drug Des Devel Ther. 2025 Feb 19;19:1231. View Source
[4] de Vries T, et al. Blocking the CGRP Receptor: Differences across Human Vascular Beds. Pharmaceuticals. 2023;16(8):1075. View Source
Technical Documentation Hub
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